1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is a synthetic organic compound characterized by the presence of a chlorophenyl group, a thiophenyl-substituted cyclopropyl group, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step involves the synthesis of the cyclopropyl intermediate. This can be achieved through the cyclopropanation of a suitable alkene with a thiophenyl substituent using reagents such as diazomethane or Simmons-Smith reagents.
Introduction of the Chlorophenyl Group: The next step involves the introduction of the 2-chlorophenyl group. This can be accomplished through a Friedel-Crafts acylation reaction, where the cyclopropyl intermediate reacts with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Urea Formation: The final step is the formation of the urea moiety. This can be achieved by reacting the chlorophenyl-cyclopropyl intermediate with an isocyanate or by using phosgene and ammonia or an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photophysical properties.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a candidate for drug development targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chlorophenyl and thiophenyl groups can influence its binding affinity and specificity, while the urea moiety can participate in hydrogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Chlorophenyl)-3-(cyclopropylmethyl)urea: Lacks the thiophenyl group, which may result in different chemical and biological properties.
1-(2-Chlorophenyl)-3-((1-(furan-2-yl)cyclopropyl)methyl)urea: Contains a furan ring instead of a thiophene ring, which can affect its electronic properties and reactivity.
1-(2-Bromophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea: Substitution of chlorine with bromine can influence its reactivity and interaction with biological targets.
Uniqueness
1-(2-Chlorophenyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea is unique due to the combination of its structural features, which confer specific electronic, steric, and hydrogen bonding properties. These features can result in distinct reactivity patterns and biological activities compared to similar compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(1-thiophen-2-ylcyclopropyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2OS/c16-11-4-1-2-5-12(11)18-14(19)17-10-15(7-8-15)13-6-3-9-20-13/h1-6,9H,7-8,10H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEDEUGRFJTIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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